6-nitroquinazolin-4(3H)-one
Overview
Description
6-Nitroquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The nitro group at the 6-position of the quinazolinone ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitroquinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by nitration. One common method involves the use of 2-aminobenzamide and 6-nitrobenzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 6-Aminoquinazolin-4(3H)-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Oxidation: Quinazoline derivatives.
Scientific Research Applications
6-Nitroquinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the quinazolinone ring can interact with DNA and proteins, affecting cellular processes such as replication and transcription.
Comparison with Similar Compounds
Quinazolin-4(3H)-one: Lacks the nitro group at the 6-position, resulting in different chemical properties and biological activities.
6-Aminoquinazolin-4(3H)-one: Formed by the reduction of 6-nitroquinazolin-4(3H)-one, with distinct reactivity and applications.
2,3-Dihydroquinazolin-4(3H)-one:
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts specific reactivity and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
6-nitro-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-6-3-5(11(13)14)1-2-7(6)9-4-10-8/h1-4H,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBNCKURXDGQCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287586 | |
Record name | 6-nitroquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779961 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6943-17-5 | |
Record name | 6943-17-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-nitroquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitro-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 6-nitroquinazolin-4(3H)-one?
A1: this compound is characterized by the following:
- Molecular Formula: C8H5N3O3 [, ]
- Spectroscopic Data: Characterization often involves techniques like FT-IR, 1H-NMR, 13C-NMR, DEPT, HSQC, HMBC, and mass spectrometry. []
Q2: What is known about the crystal structure of this compound?
A2: Single-crystal X-ray analysis reveals that the quinazolinone unit in this compound is essentially planar. The nitro group exhibits a twist of 12.0° relative to the quinazolinone ring system. Intermolecular hydrogen bonds (N—H⋯O, C—H⋯N, and C—H⋯O) contribute to the stability of the crystal structure. [, ]
Q3: Has this compound been used as a building block for other compounds?
A3: Yes, this compound serves as a precursor in various synthetic pathways. For instance, it can be alkylated with aliphatic and aromatic haloid methyl ketones to yield carbonyl derivatives with potential pharmacological applications. [] It has also been utilized in the synthesis of glycosylated carboranylquinazolines, which are being explored as potential agents for boron neutron capture therapy (BNCT). This synthesis involves a series of reactions, including condensation, reduction, and glycosylation. []
Q4: Are there any studies on the stability of this compound?
A4: While specific stability data for this compound might be limited in the provided research, a related compound, 3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-one (BG1188), has been investigated for its stability in solutions. UV-Vis spectroscopy revealed that BG1188 exhibits time-dependent stability differences in ultrapure water and dimethyl sulfoxide (DMSO). []
Q5: Are there any known applications of this compound in material science?
A5: The provided research focuses primarily on the chemical synthesis and potential biological applications of this compound and its derivatives. Information regarding its use in material science or as a functional material is not available in these papers.
Q6: What analytical methods are commonly employed to characterize and quantify this compound?
A6: Researchers utilize a combination of techniques for characterizing and quantifying this compound. These include:
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